molecular formula C16H20N4O3 B2581481 N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide CAS No. 477711-79-8

N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide

Cat. No. B2581481
CAS RN: 477711-79-8
M. Wt: 316.361
InChI Key: AFWFBAOETZIZIX-RQZCQDPDSA-N
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Description

“N’-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide” is a chemical compound with the linear formula C16H20N4O3 . It has a molecular weight of 316.36 . The compound is solid in physical form .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.36 . It is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved resources.

Scientific Research Applications

Molecular Structure and Stability Analysis

Extensive quantum chemical studies have been performed on derivatives of N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide to understand their molecular structure and stability. Investigations include conformational analysis, local reactivity properties through MEP and ALIE surfaces, and natural bond orbital analysis to assess the stability due to hyper-conjugative interactions and charge delocalization. Additionally, the molecule's reactive properties were explored via calculations of bond dissociation energies and radial distribution functions. These studies are crucial in assessing the compound's potential for industrial and biological applications (Pillai et al., 2017).

Magnetic Properties and Structural Formation

Research has been conducted on the structural formation and magnetic properties of complexes involving pyrazole derivatives. For instance, the formation of homoleptic [2 × 2] tetranuclear M(4) square grids structures and dicopper(II) complexes using these derivatives has been studied, including their characterization through X-ray structural analyses and variable temperature magnetic susceptibility measurements. These studies contribute to understanding the magnetic interactions and geometrical configurations in these complexes, which are essential for their potential applications in magnetic and structural chemistry (Mandal et al., 2011).

Biological Evaluation and Molecular Docking

These derivatives have also been evaluated for biological activities, including in vitro antidiabetic and antioxidant activities. Molecular docking studies have been conducted to understand their interaction with biological targets such as enzymes, providing insights into their potential therapeutic applications. For example, the molecular docking of the title compound revealed potential anti-diabetic activity through the inhibition of specific enzymes (Karrouchi et al., 2020).

Antimicrobial Evaluation

Compounds synthesized from this compound derivatives have been evaluated for their antimicrobial activity. Research has shown that some of these compounds exhibit potent antimicrobial properties, highlighting their potential as novel antimicrobial agents (Ningaiah et al., 2014).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .

properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-15(11(2)20(3)19-10)16(21)18-17-9-12-6-7-13(22-4)14(8-12)23-5/h6-9H,1-5H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWFBAOETZIZIX-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NN=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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